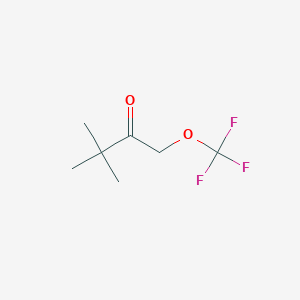
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with trifluoromethanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used in electrophilic trifluoromethylation reactions.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with similar structural features.
Uniqueness
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(trifluoromethoxy)butan-2-one |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)5(11)4-12-7(8,9)10/h4H2,1-3H3 |
Clave InChI |
LCKYZLSRDSUXGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)COC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
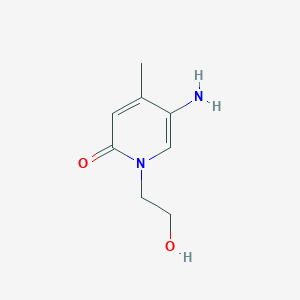
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
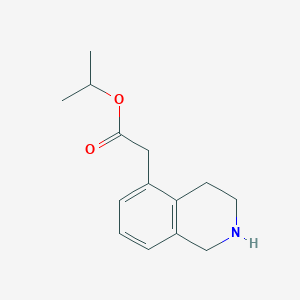

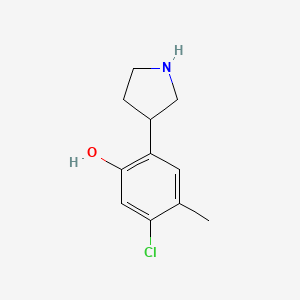
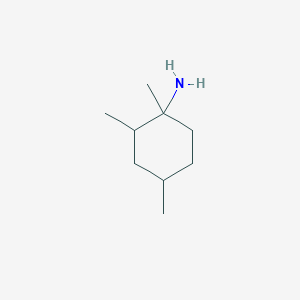
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
amine](/img/structure/B13185027.png)
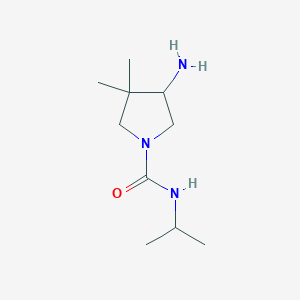
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
